

Introduction: The Photochemical Reactivity of Aryl Ketones

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3,3-Diphenyl-2-butanone**

Cat. No.: **B8528689**

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Carbonyl compounds, particularly ketones, are central to photochemistry, undergoing a variety of fascinating and synthetically useful transformations upon absorption of light.^[1] These reactions, named after pioneer Ronald G. W. Norrish, are broadly classified as Norrish Type I and Type II processes. They proceed through excited singlet or triplet states, leading to radical intermediates that dictate the final product distribution.^[2] **3,3-Diphenyl-2-butanone** serves as an exemplary substrate for exploring these pathways, offering a unique structural framework where the competition between different fragmentation routes can be examined. Its phenyl groups introduce significant steric and electronic effects, influencing the stability of radical intermediates and the overall reaction course.

This guide provides an in-depth analysis of the photochemical rearrangements of **3,3-diphenyl-2-butanone**, detailing the mechanistic underpinnings of the dominant Norrish Type I pathway and exploring the potential for a competing Norrish Type II reaction. We present detailed experimental protocols for conducting these photoreactions and for the subsequent analysis of the product mixture, offering field-proven insights into the causality behind experimental choices.

Part 1: The Dominant Pathway: Norrish Type I α -Cleavage

The Norrish Type I reaction involves the homolytic cleavage of the α -carbon-carbon bond adjacent to the carbonyl group.^[3] Upon photoexcitation, typically via an $n \rightarrow \pi^*$ transition, the ketone is promoted to an excited singlet state (S_1), which can then undergo intersystem

crossing (ISC) to the more stable triplet state (T_1).^{[1][4]} Cleavage can occur from either state, but the longer lifetime of the triplet state often makes it the key reactive intermediate.

Mechanism and Rationale

For an unsymmetrical ketone like **3,3-diphenyl-2-butanone**, there are two possible α -cleavage pathways. The preferred pathway is the one that generates the more stable radical pair.^[5]

- Pathway A (Favored): Cleavage of the C_2-C_3 bond yields a highly stabilized 1,1-diphenyl-1-methylethyl radical and an acetyl radical. The 1,1-diphenyl-1-methylethyl radical is a tertiary radical with two phenyl groups, which provide extensive resonance stabilization.
- Pathway B (Disfavored): Cleavage of the C_1-C_2 bond yields a methyl radical and a 2,2-diphenylpropanoyl radical. The methyl radical is significantly less stable than the tertiary, resonance-stabilized radical formed in Pathway A.

Therefore, Pathway A is the overwhelmingly dominant primary photochemical process. The initially formed radical pair can then undergo several secondary reactions:

- Decarbonylation: The acetyl radical can lose a molecule of carbon monoxide (CO) to form a methyl radical.
- Radical Recombination: The various radicals in the mixture can combine to form stable products.
- Disproportionation: Radicals can abstract a hydrogen atom from one another to form an alkane and an alkene.^[5]
- Solvent Interaction: Radicals can abstract hydrogen atoms from the solvent, a crucial consideration in experimental design.

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Caption: Norrish Type I pathway for **3,3-diphenyl-2-butanone**.

Expected Products

Based on the mechanism above, a complex mixture of products is anticipated. The table below summarizes the most likely products and their origins.

Product Name	Structure	Formation Pathway
1,1,2,2-Tetraphenyl-1,2-dimethylethane	$(\text{Ph})_2\text{C}(\text{CH}_3)-\text{C}(\text{CH}_3)(\text{Ph})_2$	Recombination of two 1,1-diphenyl-1-methylethyl radicals.
2,2-Diphenylpropane	$(\text{Ph})_2\text{C}(\text{CH}_3)_2$	Recombination of a 1,1-diphenyl-1-methylethyl radical and a methyl radical (from decarbonylation).
Biacetyl	$\text{CH}_3\text{CO}-\text{COCH}_3$	Recombination of two acetyl radicals.
Ethane	CH_3-CH_3	Recombination of two methyl radicals.
2,2-Diphenylpropene	$(\text{Ph})_2\text{C}=\text{CH}_2$	Disproportionation involving the 1,1-diphenyl-1-methylethyl radical.

Part 2: The Potential for a Norrish Type II Pathway

The Norrish Type II reaction involves the intramolecular abstraction of a γ -hydrogen atom by the excited carbonyl oxygen, forming a 1,4-biradical intermediate.^[6] This biradical can then either cleave to form an enol and an alkene (photoelimination) or cyclize to form a cyclobutanol derivative (Yang cyclization).^{[3][7]}

Mechanism and Rationale for 3,3-Diphenyl-2-butanone

At first glance, **3,3-diphenyl-2-butanone** appears to lack the requisite γ -hydrogen on an aliphatic chain. However, the ortho-hydrogens on the two phenyl rings are in the γ -position relative to the carbonyl carbon. Intramolecular abstraction of one of these aromatic hydrogens is sterically possible and can lead to a 1,4-biradical.

- Causality: While abstraction from an sp^2 -hybridized carbon is less favorable than from an sp^3 -hybridized carbon, it is a known process.^[8] The formation of a six-membered transition state for the hydrogen transfer is geometrically favorable. The resulting biradical would be highly conjugated. The subsequent step, however, is critical. Cleavage would require disrupting the aromaticity of the phenyl ring, making it energetically costly. Cyclization to form a tetracyclic cyclobutanol derivative is more plausible.

The quantum yield for this Type II process is expected to be significantly lower than for the Type I cleavage due to the higher bond dissociation energy of the aromatic C-H bond compared to the α C-C bond. Nevertheless, its potential existence is a key consideration for a complete product analysis.

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Caption: Potential Norrish Type II pathway for **3,3-diphenyl-2-butanone**.

Part 3: Experimental Protocols and Analysis

Trustworthy protocols are self-validating. This means including controls, ensuring inert conditions, and using appropriate analytical methods to confirm product identities and quantify yields.

Protocol 1: Photolysis of 3,3-Diphenyl-2-butanone

This protocol details the irradiation of a solution of the ketone.

- Reagent Preparation & Setup:
 - Dissolve **3,3-diphenyl-2-butanone** (e.g., 200 mg, 0.89 mmol) in a suitable solvent (e.g., 100 mL of methanol or benzene) in a quartz or Pyrex reaction tube.^[8]
 - Expert Insight: The choice of solvent is critical. Aprotic solvents like benzene or acetonitrile minimize solvent participation. Protic solvents like methanol can act as hydrogen donors, potentially altering the product distribution. Pyrex is often preferred as it filters out high-energy UV light (<290 nm), preventing unwanted side reactions.
 - Seal the tube with a rubber septum.
- Degassing:
 - Purge the solution with a gentle stream of inert gas (argon or nitrogen) for 25-30 minutes while submerged in an ice bath to minimize solvent evaporation.^[8]
 - Expert Insight: Oxygen is a triplet quencher and can also react with radical intermediates to form peroxides. Thorough degassing is essential for achieving reproducible results and high quantum yields.
- Irradiation:

- Place the reaction tube in a photochemical reactor (e.g., a Rayonet reactor) equipped with lamps of a suitable wavelength (e.g., 300 nm).[8]
- Irradiate the solution at room temperature for a predetermined time (e.g., 90 minutes). The reaction progress can be monitored by taking small aliquots and analyzing them by TLC or GC-MS.
- Work-up:
 - After irradiation, remove the reaction tube and concentrate the solution under reduced pressure using a rotary evaporator.
 - The resulting crude residue can then be subjected to analysis and purification.

Protocol 2: Product Analysis and Quantification

A multi-technique approach is necessary to identify and quantify the complex product mixture.

- Gas Chromatography-Mass Spectrometry (GC-MS):
 - Dissolve a small amount of the crude product mixture in a volatile solvent (e.g., dichloromethane).
 - Inject the sample into a GC-MS system.
 - Purpose: This technique separates the volatile components of the mixture and provides mass spectra for each, allowing for the identification of known products by comparison to library data and the tentative identification of new compounds based on fragmentation patterns.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Purify major products from the crude mixture using column chromatography (silica gel, using a hexane/ethyl acetate gradient).
 - Acquire ^1H and ^{13}C NMR spectra for each purified component.
 - Purpose: NMR provides definitive structural elucidation of the isolated products.

- Quantum Yield Determination:

- The efficiency of a photochemical reaction is measured by its quantum yield (Φ), the number of moles of product formed per mole of photons absorbed.[9]
- This requires actinometry, a method to quantify the photon flux of the light source, and careful quantification of product formation (e.g., by GC with an internal standard). While complex, this provides the most rigorous quantitative data on reaction efficiency.[10][11]

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Caption: General experimental workflow for photochemical analysis.

Conclusion

The photochemical rearrangement of **3,3-diphenyl-2-butanone** is a compelling case study in physical organic chemistry. The reaction is dominated by a Norrish Type I cleavage, driven by the formation of a highly resonance-stabilized tertiary radical. The resulting secondary reactions lead to a diverse array of hydrocarbon products. While a Norrish Type II reaction involving hydrogen abstraction from a phenyl ring is mechanistically plausible, it is expected to be a minor pathway. For professionals in drug development, understanding these photochemical liabilities is crucial, as light exposure can lead to the degradation of active pharmaceutical ingredients. The protocols and analytical strategies outlined here provide a robust framework for investigating these fundamental and practically important reactions.

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- To cite this document: BenchChem. [Introduction: The Photochemical Reactivity of Aryl Ketones]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8528689#3-3-diphenyl-2-butanone-in-photochemical-rearrangements>]

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